Mutilin 14-Acetate

Übersicht

Beschreibung

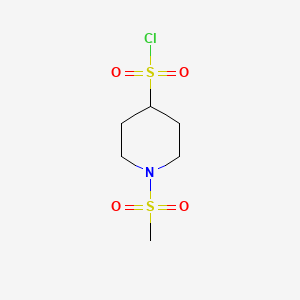

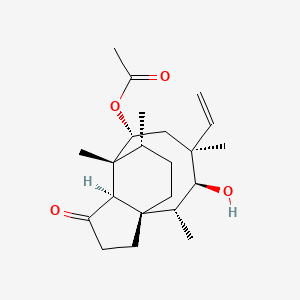

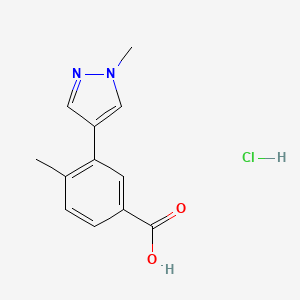

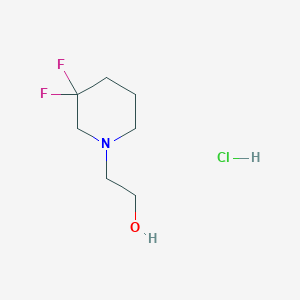

Mutilin 14-Acetate is a compound with the molecular formula C22H34O4 . It is a derivative of Mutilin, which is a natural antibiotic first discovered in the 1950s from an edible mushroom, Pleurotus mutilus . The chemical structure of Mutilin 14-Acetate contains a tricyclic mutilin core that is essential for some of its antimicrobial activity .

Synthesis Analysis

The total synthesis of structurally diverse pleuromutilin antibiotics has been reported . The synthesis is enabled by the serendipitous discovery of a vinylogous Wolff rearrangement, which serves to establish the C9 quaternary centre in the targets, and the development of a highly diastereoselective butynylation of an α-quaternary aldehyde, which forms the C14 secondary alcohol .

Molecular Structure Analysis

The molecular structure of Mutilin 14-Acetate is characterized by a tricyclic mutilin core and a C14 side chain . The molecular weight of Mutilin 14-Acetate is 362.5 g/mol .

Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of pleuromutilin have been characterized through rational heterologous expression of combinations of pleuromutilin biosynthetic genes in Aspergillus oryzae .

Physical And Chemical Properties Analysis

Mutilin 14-Acetate has a molecular weight of 362.5 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Summary of the Application : Mutilin 14-Acetate is a derivative of pleuromutilin, which is an antibiotic diterpenoid made by Clitopilus passeckerianus and related fungi . Pleuromutilin’s antibacterial properties rely on the inhibition of protein synthesis by interfering with the peptidyl transferase centre (PTC) of the bacterial ribosome and subsequently preventing the formation of peptide bonds between amino acids .

- Methods of Application or Experimental Procedures : Mutilin 14-tosyloxyacrtate (2) was prepared by pleuromutilin and p-toluene sulfonyl chloride under basic conditions in 78% yield. The pleuromutilin derivatives 3a–h were formed .

- Results or Outcomes : The synthesized derivatives which contained pyrimidine rings, 3a, 3b, and 3f, displayed modest antibacterial activities. Compound 3a, the most active antibacterial agent, displayed rapid bactericidal activity and affected bacterial growth in the same manner as that of tiamulin fumarate .

Antibacterial Activity

- Summary of the Application : Pleuromutilin derivatives have been used to tackle multidrug resistant bacterial infections . The unique antibacterial mechanism of pleuromutilin has stimulated many researchers to modify it to tackle the multidrug resistant bacterial infections .

- Methods of Application or Experimental Procedures : Pleuromutilin derivatives were synthesized by two synthetic procedures under mild reaction conditions and characterized by Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High Resolution Mass Spectrometer (HRMS) .

- Results or Outcomes : Most of the derivatives with heterocyclic groups at the C-14 side of pleuromutilin exhibited excellent in vitro antibacterial activities against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE) in vitro antibacterial activity .

Anti-Methicillin-Resistant Staphylococcus Aureus (MRSA)

- Summary of the Application : A derivative of Mutilin 14-Acetate, 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT), has shown potent antibacterial activity against MRSA .

- Methods of Application or Experimental Procedures : In vitro antibacterial activity assays were conducted, and EDT exhibited potent antibacterial activity against MRSA isolated from clinics .

- Results or Outcomes : EDT exhibited potent antibacterial activity against MRSA isolated from clinics (minimum inhibitory concentration = 0.0313–0.125 μg/mL), increased post-antibiotic effect (PAE) values, and limited potential for the development of resistance .

In Vivo Efficacy and Toxicity Evaluation

- Summary of the Application : A new pleuromutilin derivative, 14-O-[(2-amino-1,3,4-thiadiazol-5-yl) thioacetyl] mutilin (ATTM), has been synthesized and proved as a potent antibacterial agent .

- Methods of Application or Experimental Procedures : In vitro and in vivo assays were conducted to evaluate the antibacterial activity of ATTM .

- Results or Outcomes : ATTM may serve as a possible lead compound for the development of antibacterial drugs .

Against Methicillin-Resistant Staphylococcus Aureus (MRSA) Isolated from Dairy Farms

- Summary of the Application : A new pleuromutilin derivative, 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (DPTM), has been synthesized and proved as a potent antibacterial agent against MRSA isolated from dairy farms .

- Methods of Application or Experimental Procedures : In vitro evaluation was conducted against MRSA isolated from dairy farms .

- Results or Outcomes : DPTM outperformed tiamulin fumarate, a pleuromutilin drug used for veterinary .

Anti-Inflammatory Activity

- Summary of the Application : Some pleuromutilin derivatives have shown potential anti-inflammatory activity .

- Methods of Application or Experimental Procedures : In vitro and in vivo assays were conducted to evaluate the anti-inflammatory activity of these derivatives .

- Results or Outcomes : The results indicated that some derivatives could reduce the secretion of IL-6 and TNF-α inflammatory cytokines in plasma .

Safety Evaluation

- Summary of the Application : Safety evaluations of pleuromutilin derivatives such as 14-O-[(2-amino-1,3,4-thiadiazol-5-yl) thioacetyl] mutilin (ATTM) have been performed .

- Methods of Application or Experimental Procedures : In an oral single-dose toxicity study, ATTM was orally administered to mice at different doses .

- Results or Outcomes : The 50% lethal dose (LD 50) was calculated to be 2304.4 mg/kg by the Bliss method . The results of the subchronic oral toxicity study in rats showed no mortality, exterior signs of toxicity, or differences in the total weight gain or relative organ weights between the treated groups and control group after administration .

Biosynthesis of Pleuromutilin Congeners

- Summary of the Application : Pleuromutilin congeners have been biosynthesized using an Aspergillus oryzae expression platform .

- Methods of Application or Experimental Procedures : The acetyltransferase Pl-atf adds an acetate group to C-14, giving 14-O-acetylmutilin .

- Results or Outcomes : Three novel pleuromutilin congeners were isolated, and their antimicrobial activity was investigated .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-7-20(5)12-17(26-15(4)23)21(6)13(2)8-10-22(14(3)19(20)25)11-9-16(24)18(21)22/h7,13-14,17-19,25H,1,8-12H2,2-6H3/t13-,14+,17-,18+,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBKXMIPSJEXGM-MBHDSSBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mutilin 14-Acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxaspiro[4.4]nonan-3-ol](/img/structure/B1435939.png)

![[2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1435953.png)